molecular formula C19H20N2O B6640180 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile

4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile

カタログ番号 B6640180
分子量: 292.4 g/mol
InChIキー: LYIAJAZUNHFYDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile acts as a selective agonist of the dopamine D1 receptor, which is primarily located in the striatum and prefrontal cortex. Activation of the D1 receptor leads to an increase in cyclic AMP (cAMP) production, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
Activation of the dopamine D1 receptor by 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile has been shown to increase neuronal excitability and enhance synaptic plasticity in the striatum and prefrontal cortex. This leads to improvements in motor function, cognitive function, and emotional regulation. In addition, activation of the D1 receptor has been shown to increase the release of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which may contribute to the neuroprotective effects of 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile.

実験室実験の利点と制限

One advantage of using 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile in lab experiments is its high selectivity for the dopamine D1 receptor, which allows for precise modulation of the D1 receptor signaling pathway. Another advantage is its relatively long half-life, which allows for sustained activation of the D1 receptor. However, one limitation is that 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile has poor solubility in water, which may limit its use in certain experimental settings.

将来の方向性

There are several future directions for research on 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile. One direction is to further investigate its potential therapeutic applications in neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and drug addiction. Another direction is to explore its effects on other signaling pathways and neurotransmitter systems, such as the glutamate and GABA systems. Furthermore, future studies could investigate the potential of 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile as a neuroprotective agent in various neurodegenerative disorders.

合成法

The synthesis of 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile involves the reaction between 2-phenylethylamine and 2-chloro-5-nitrobenzonitrile, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting intermediate is then reacted with 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide to yield 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile.

科学的研究の応用

4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and drug addiction. It has been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. In addition, it has been found to enhance cognitive function and reduce negative symptoms in animal models of schizophrenia. Furthermore, 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile has been shown to reduce drug-seeking behavior in animal models of drug addiction.

特性

IUPAC Name

4-[1-hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c20-13-15-5-7-18(8-6-15)19(22)14-21-11-9-16-3-1-2-4-17(16)10-12-21/h1-8,19,22H,9-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIAJAZUNHFYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)CC(C3=CC=C(C=C3)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。